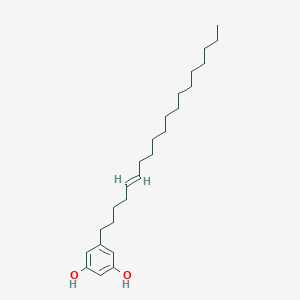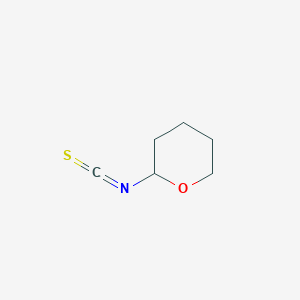![molecular formula C11H16O2 B14350333 [2-(Butan-2-yl)phenyl]methaneperoxol CAS No. 91528-45-9](/img/no-structure.png)
[2-(Butan-2-yl)phenyl]methaneperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Butan-2-yl)phenyl]methaneperoxol is a chemical compound known for its unique structure and properties. It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond. These compounds are often used in various industrial and chemical processes due to their ability to act as radical initiators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Butan-2-yl)phenyl]methaneperoxol typically involves the reaction of [2-(Butan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of stabilizers is also common to prevent decomposition during storage and handling.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by the presence of metal catalysts.
Reduction: The compound can be reduced to its corresponding alcohol, [2-(Butan-2-yl)phenyl]methanol, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts like iron or copper salts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(Butan-2-yl)phenyl]methanol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[2-(Butan-2-yl)phenyl]methaneperoxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of polymers and as a bleaching agent in the paper and textile industries.
Mecanismo De Acción
The mechanism of action of [2-(Butan-2-yl)phenyl]methaneperoxol involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Benzoyl peroxide: Another organic peroxide used as a radical initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Commonly used in polymerization reactions.
Uniqueness: [2-(Butan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in various chemical processes.
Propiedades
| 91528-45-9 | |
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
1-butan-2-yl-2-(hydroperoxymethyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-3-9(2)11-7-5-4-6-10(11)8-13-12/h4-7,9,12H,3,8H2,1-2H3 |
Clave InChI |
COYRXVFZBOXDER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=CC=C1COO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)



